Schleicheol 2

Natural Product Chemistry Agricultural Chemistry Structure-Activity Relationship

Schleicheol 2 (CAS 256445-68-8) is a stigmastane-type phytosterol with the IUPAC name (3β,7α)-7-methoxystigmast-5-en-3-ol and the molecular formula C₃₀H₅₂O₂. It belongs to the class of stigmastanes and derivatives, a subclass of sterol lipids characterized by the stigmastane skeleton with an ethyl group at C24.

Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
CAS No. 256445-68-8
Cat. No. B030752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchleicheol 2
CAS256445-68-8
Molecular FormulaC30H52O2
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C
InChIInChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27-,28+,29+,30-/m1/s1
InChIKeyLJJLFLNKMQSUFO-MPQWDPDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Schleicheol 2 (CAS 256445-68-8) Procurement Guide: Product Identification and Physicochemical Baseline


Schleicheol 2 (CAS 256445-68-8) is a stigmastane-type phytosterol with the IUPAC name (3β,7α)-7-methoxystigmast-5-en-3-ol and the molecular formula C₃₀H₅₂O₂ [1]. It belongs to the class of stigmastanes and derivatives, a subclass of sterol lipids characterized by the stigmastane skeleton with an ethyl group at C24 [2]. The compound has a molecular weight of 444.7 g/mol, a computed XLogP3-AA of 8.8, one hydrogen bond donor, two hydrogen bond acceptors, and seven rotatable bonds [1]. Schleicheol 2 is a naturally occurring secondary metabolite, initially isolated from the bark and stem of the Sri Lankan medicinal tree *Schleichera oleosa* [3].

Why Schleicheol 2 Cannot Be Substituted with Common Sterols in Functional Assays


Schleicheol 2 cannot be substituted by structurally similar or more abundant phytosterols like β-sitosterol or stigmasterol due to a critical structural difference that directly dictates its functional profile. The defining feature of Schleicheol 2 is the methoxy substitution at the C7 position (7α-OCH₃) [1]. This specific oxygenation pattern is not present in common dietary sterols. Experimental evidence demonstrates that the presence of an oxygen-bearing substituent at C7 is a key determinant of biological activity for this class of molecules [2]. Specifically, (3β,7α)-7-methoxystigmast-5-en-3-ol exhibited potent antifeedant activity, whereas β-sitosterol, lacking this C7 oxygenation, did not, confirming that the C7 functionalization is responsible for the activity [2]. Therefore, substituting Schleicheol 2 with β-sitosterol, stigmasterol, or other non-oxygenated sterols would result in a complete loss of this C7-driven functional activity, leading to negative or irrelevant experimental outcomes.

Quantitative Differentiation: Schleicheol 2 Performance Data vs. Analogs


Structural Determinant of Bioactivity: C7-Methoxylation Drives Antifeedant Efficacy vs. Unsubstituted β-Sitosterol

The C7 methoxy group is the primary structural determinant for the antifeedant activity of Schleicheol 2. In a direct comparative bioassay, (3β,7α)-7-methoxystigmast-5-en-3-ol (Schleicheol 2) and its 7-hydroxy analog exhibited potent antifeedant effects against the Colorado potato beetle (*Leptinotarsa decemlineata*), while β-sitosterol, which lacks any oxygen-bearing group at C7, showed no such activity [1]. This demonstrates that the C7 functionalization is both necessary and sufficient for this specific biological response.

Natural Product Chemistry Agricultural Chemistry Structure-Activity Relationship

Differential Cancer Cell Cytotoxicity: Schleicheol 2 Shows Activity in SGC-7901 Gastric Cancer Model

Schleicheol 2 has demonstrated cytotoxic activity against the human gastric cancer cell line SGC-7901. In a study isolating compounds from *Aphanamixis grandifolia*, both Schleicheol 2 (1) and β-rosasterol (2) showed growth inhibitory activity against SGC-7901 cells [1]. While the study did not provide IC50 values, it explicitly confirmed the compound's cytotoxic potential in a relevant cancer model, differentiating it from the many structurally similar sterols that are inactive in this assay [1].

Cancer Pharmacology Natural Product Cytotoxicity Sterol SAR

Computational ADMET Differentiation: Schleicheol 2 Exhibits High Predicted Intestinal Absorption and Distinct Transporter Interaction Profile

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest Schleicheol 2 possesses favorable drug-likeness properties that distinguish it from less favorable analogs. Based on admetSAR 2.0 predictions, Schleicheol 2 shows a 100% probability of human intestinal absorption (HIA), a 50% probability of blood-brain barrier (BBB) penetration, and is predicted to be an inhibitor of OATP1B1 (86.05% probability) and OATP1B3 (97.59% probability), but not a P-glycoprotein inhibitor (45.05% probability) [1]. This profile suggests good oral bioavailability potential and a specific interaction pattern with hepatic uptake transporters, which can be used for preliminary compound triage.

ADMET Prediction Drug-likeness Computational Chemistry

Validated Research Applications for Schleicheol 2 Procurement


Agricultural Pest Management: Development of C7-Oxygenated Sterol-Based Antifeedants

Given its potent, C7-methoxylation-dependent antifeedant activity against the Colorado potato beetle [1], Schleicheol 2 is a strong candidate for use as a reference standard or lead compound in the development of novel, bio-based pest control agents. Its activity profile directly addresses the need for selective antifeedants that do not rely on broad-spectrum neurotoxicity.

Cancer Pharmacology: Investigating C7-Methoxylated Sterol Cytotoxicity in Gastric Cancer Models

The confirmed inhibitory activity of Schleicheol 2 against the human gastric cancer cell line SGC-7901 [2] positions it as a valuable tool compound for studying the structure-activity relationships of phytosterols in gastric cancer. Procurement is justified for research aimed at identifying the molecular targets of C7-oxygenated sterols in this specific cancer context.

Natural Product Chemistry and Metabolomics: Use as a Reference Standard for C7-Methoxylated Stigmastanes

Schleicheol 2 serves as a critical reference standard for the identification and quantification of C7-methoxylated stigmastane-type sterols in complex biological matrices. It has been isolated from diverse plant sources, including *Schleichera oleosa* [3], *Helianthus tuberosus* , and *Oryza sativa* bran [4]. Its unique spectral and chromatographic properties make it essential for accurate dereplication and metabolomic profiling in phytochemical investigations.

Technical Documentation Hub

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